(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
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Description
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They have a wide range of biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinazolinones include stability, aromaticity, and the ability to form hydrogen bonds .Future Directions
The study of quinazolinone derivatives is a active area of research, particularly in the field of medicinal chemistry . Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the development of drugs based on these compounds.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the addition of (E)-1-(3-aminophenethyl)-3-phenylurea. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-1-(3-aminophenethyl)-3-phenylurea" ], "Reaction": [ "Step 1: To a solution of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent, add phenyl isocyanate and stir the reaction mixture under reflux conditions for several hours.", "Step 2: Allow the reaction mixture to cool to room temperature and then add (E)-1-(3-aminophenethyl)-3-phenylurea. Stir the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product. Wash the product with a suitable solvent and dry it under vacuum to obtain the desired compound." ] } | |
CAS RN |
941946-70-9 |
Product Name |
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-8-17(16-19)14-15-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3,(H2,25,27,29) |
InChI Key |
KMPPPQWHTOUUMB-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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